7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized for scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylbenzenes: These compounds are used in pharmaceuticals and agrochemicals for their enhanced stability and lipophilicity.
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific ring structure and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-2,4,7,15H,3,5H2,(H,16,17) |
InChI Key |
CSTIDYUOSKZPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.